Methyl 3-(bromomethyl)-2-cyanobenzoate

Catalog No.
S908223
CAS No.
920760-01-6
M.F
C10H8BrNO2
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(bromomethyl)-2-cyanobenzoate

CAS Number

920760-01-6

Product Name

Methyl 3-(bromomethyl)-2-cyanobenzoate

IUPAC Name

methyl 3-(bromomethyl)-2-cyanobenzoate

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3

InChI Key

HVSUMZSNMHFTQR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1C#N)CBr

Canonical SMILES

COC(=O)C1=CC=CC(=C1C#N)CBr

Methyl 3-(bromomethyl)-2-cyanobenzoate is an organic compound that serves as a significant intermediate in various chemical syntheses. It is characterized by its unique molecular structure, which includes a bromomethyl group and a cyano group attached to a benzoate moiety. This compound is primarily utilized in organic synthesis due to its reactivity and ability to participate in diverse

  • Condensation Reactions: It can undergo condensation with aldehydes, leading to the formation of various substituted benzoate derivatives.
  • Reactions with Organoboron Reagents: The bromomethyl group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
  • Formation of α-Methylene-γ-Lactones: Interactions with zinc complexes can yield α-methylene-γ-lactones, showcasing its versatility as a precursor in synthetic applications.

Research indicates that methyl 3-(bromomethyl)-2-cyanobenzoate may exhibit biological activities, particularly as an intermediate in the synthesis of compounds with potential anticancer properties. For instance, it has been used to synthesize 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which inhibits thymidylate synthase and shows promise in cancer treatment. Additionally, studies have identified this compound as a genotoxic impurity in pharmaceuticals, emphasizing its relevance in drug safety assessments.

Several synthesis methods for methyl 3-(bromomethyl)-2-cyanobenzoate have been developed:

  • Bromination and Esterification: A common method involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to achieve high yields.
  • Reactions with Aldehydes: Another approach includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating flexibility in synthesizing related esters.
  • Nucleophilic Substitution: A novel method described involves nucleophilic substitution reactions using 3-chloromethyl methyl benzoate and N-containing compounds under alkaline conditions, followed by hydrolysis to yield the desired product .

Methyl 3-(bromomethyl)-2-cyanobenzoate finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate for synthesizing anticancer agents and other therapeutic compounds.
  • Chemical Research: Its reactivity makes it useful for exploring new synthetic pathways and developing novel materials.
  • Genotoxicity Studies: The compound is employed in research aimed at identifying genotoxic impurities in drugs, crucial for ensuring pharmaceutical safety.

The interactions of methyl 3-(bromomethyl)-2-cyanobenzoate with other reagents have been studied extensively. Notably, its capacity to react with organoboron reagents during Suzuki-Miyaura cross-coupling illustrates its potential for forming complex molecular architectures. Such studies are vital for understanding its role in synthetic chemistry and its implications for drug development.

Methyl 3-(bromomethyl)-2-cyanobenzoate shares structural similarities with several related compounds. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-cyano-3-bromobenzoateSimilar cyano and bromomethyl groupsDifferent positioning of functional groups
Methyl 4-bromomethylbenzoateBromomethyl group on a different carbonLacks the cyano group
Methyl 3-(chloromethyl)-2-cyanobenzoateChloromethyl instead of bromomethylPotentially less reactive than brominated analogs
Methyl 3-methoxy-2-cyanobenzoateMethoxy group instead of bromomethylDifferent reactivity profile

Methyl 3-(bromomethyl)-2-cyanobenzoate stands out due to its specific combination of functional groups, which enhances its reactivity and utility in organic synthesis compared to these similar compounds.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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